Positional‑Isomer‑Dependent ¹H‑NMR Shift Dispersion
The meta‑tolyl substitution of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate produces a distinct ¹H‑NMR splitting pattern (aromatic region) that differs unambiguously from that of the para‑tolyl isomer [1]. In the 1991 series synthesis, the aromatic proton signals of the meta‑substituted ester are reported as multiplets between δ 7.07‑7.20 ppm, whereas the para‑substituted analog shows a sharp doublet at δ 7.12 ppm [1]. This spectral difference provides a rapid and orthogonal identity verification tool that is absent from the total‑ion‑chromatogram or single‑quadrupole MS data alone.
| Evidence Dimension | ¹H‑NMR aromatic signal pattern (CDCl₃, 1991 publication) |
|---|---|
| Target Compound Data | δ 7.07‑7.20 ppm (multiplet, 3 aromatic H on meta‑substituted ring) |
| Comparator Or Baseline | Para‑tolyl analog: δ 7.12 ppm (doublet, 4 aromatic H on para‑substituted ring) |
| Quantified Difference | Signal multiplicity (multiplet vs. doublet) and integration ratio (3:1 for target; 4:0 for para) enable unambiguous GC‑MS or HPLC‑MS orthogonal confirmation. |
| Conditions | ¹H‑NMR (400 MHz), CDCl₃ solution; as reported by Ezzat et al. (1991) |
Why This Matters
For procurement and quality control, this NMR fingerprint prevents accidental isomer cross‑shipment—a common error when C12H16O2S isomers are ordered from non‑specialty warehouses.
- [1] Ezzat, M. A. et al. Synthesis and Spectral Studies of Some Novel Ethyl (Substituted Phenylthio) Acetate and Propionate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements 1991, 63, 119–125. View Source
